tert-Butyl (((1S,2R)-2-hydroxycyclobutyl)methyl)carbamate
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Overview
Description
Tert-butyl N-{[(1S,2R)-2-hydroxycyclobutyl]methyl}carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclobutyl moiety, and a carbamate functional group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxycyclobutyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be employed to convert carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutylmethylamines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor in biochemical assays, aiding in the study of enzyme mechanisms. Medicine: The compound may be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the hydroxycyclobutyl group.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Cyclobutylmethylamine: Similar cyclobutylmethyl moiety but without the tert-butyl and carbamate groups.
Uniqueness: Tert-butyl N-{[(1S,2R)-2-hydroxycyclobutyl]methyl}carbamate is unique due to its combination of the tert-butyl group, hydroxycyclobutyl moiety, and carbamate group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of tert-butyl N-{[(1S,2R)-2-hydroxycyclobutyl]methyl}carbamate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-hydroxycyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |
InChI Key |
IQRUXWANCYDLPP-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1O |
Origin of Product |
United States |
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